molecular formula C19H27NO4 B13502632 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

Cat. No.: B13502632
M. Wt: 333.4 g/mol
InChI Key: WGRSGHFDBAZMTQ-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is a compound with significant applications in the field of organic chemistry. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s structure includes a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, and a phenylacetic acid moiety, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid typically involves the protection of the piperidine nitrogen with a BOC group, followed by the introduction of the phenylacetic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the BOC-protected piperidine. This intermediate is then reacted with 4-methylphenylacetic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid primarily involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound’s structure allows it to form a stable ternary complex with the target protein and an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is unique due to its specific combination of a piperidine ring, a BOC protecting group, and a phenylacetic acid moiety. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C19H27NO4/c1-13-5-7-14(8-6-13)16(17(21)22)15-9-11-20(12-10-15)18(23)24-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,21,22)

InChI Key

WGRSGHFDBAZMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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